(+)-Normetazocine hemitartrate
Description
Hemitartrate salts, such as zolpidem hemitartrate, are commonly employed as reference standards in chromatography and spectrometry due to their precise stoichiometry and purity . This salt form may also mitigate hygroscopicity, a critical factor in pharmaceutical formulation.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H19NO.C4H6O6/c2*1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,8-9,13,15-16H,5-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-,13+,14+;1-,2-/m110/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBBRGVNWMHDP-HZGRMUKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (+)-Normetazocine hemitartrate involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is typically a substituted benzylamine.
Cyclization: The benzylamine undergoes cyclization to form the core structure of normetazocine.
Resolution: The racemic mixture of normetazocine is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hemitartrate Salt: The final step involves the formation of the hemitartrate salt by reacting the resolved enantiomer with tartaric acid.
Industrial production methods for (+)-Normetazocine hemitartrate are similar but often involve optimization for large-scale synthesis, including the use of more efficient catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
(+)-Normetazocine hemitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-Normetazocine hemitartrate has several scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of opioid compounds.
Biology: Researchers use it to investigate the effects of opioids on cellular processes and receptor binding.
Medicine: It serves as a model compound to develop new analgesics and study pain management.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (+)-Normetazocine hemitartrate involves binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the release of neurotransmitters involved in pain signaling. This binding increases the release of dopamine, resulting in pain relief and euphoria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(+)-Normetazocine shares structural similarities with other benzomorphans like pentazocine and phenazocine, which exhibit mixed agonist-antagonist activity at opioid receptors. However, the hemitartrate salt distinguishes it from salts like hydrochloride or hemifumarate used in related compounds. For example, ranitidine diamine hemifumarate (Related Compound A) utilizes a hemifumarate counterion, which influences crystallinity and dissolution rates compared to hemitartrate salts .
Pharmacological Properties
While direct data on (+)-Normetazocine hemitartrate are lacking, its structural relatives provide insights:
- Phenazocine : A potent μ-opioid agonist with higher lipid solubility, enabling rapid CNS penetration.
The hemitartrate salt may modulate bioavailability compared to freebase or other salt forms, as seen in zolpidem hemitartrate’s use as a stable reference material .
Physicochemical Characteristics
Hemitartrate salts typically exhibit:
- Enhanced aqueous solubility due to ionic interactions.
- Improved thermal stability compared to free bases.
Research Findings
- Hemitartrate salts are preferred in analytical standards due to consistent stoichiometry, as demonstrated by zolpidem hemitartrate’s use in chromatography .
- Hemifumarate salts, like those in ranitidine derivatives, may offer advantages in bulk drug synthesis but require stringent control of residual solvents .
- The stereochemistry of (+)-Normetazocine (dextrorotatory form) could confer distinct receptor-binding kinetics compared to racemic mixtures of similar compounds.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the stereochemical purity and identity of (+)-Normetazocine hemitartrate?
To ensure stereochemical integrity, researchers should employ a combination of chiral HPLC , polarimetry , and X-ray crystallography . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers using mobile phases like hexane:isopropanol (90:10) at 1.0 mL/min. Polarimetry provides optical rotation values (e.g., [α]D²⁵ = +X° in methanol), while X-ray crystallography definitively confirms absolute configuration. Method validation per ICH Q2(R1) guidelines must include specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) . For reproducibility, document column lot numbers and temperature controls to address inter-lab variability .
Q. How should dose-response studies for (+)-Normetazocine hemitartrate be designed to evaluate opioid receptor binding affinity?
Use radioligand displacement assays with μ-opioid receptor membranes and tritiated ligands (e.g., [³H]-DAMGO). Include:
- Negative controls : Buffer-only wells.
- Positive controls : Naloxone (IC₅₀ reference).
- Test concentrations : 10⁻¹² to 10⁻⁴ M in triplicate.
Data should be normalized to % inhibition relative to controls and fitted to a sigmoidal curve (GraphPad Prism®) to calculate EC₅₀ values. Validate assays with intraday precision (%CV < 15%) and Z’-factor > 0.5 .
Q. What synthetic strategies are documented for enantioselective preparation of (+)-Normetazocine hemitartrate?
Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution is common. For example, kinetic resolution of racemic normetazocine using lipase B from Candida antarctica in tert-butyl methyl ether yields the (+)-enantiomer with >98% ee. Tartaric acid diastereomeric salt formation (e.g., using L-(+)-tartaric acid in ethanol) further purifies the hemitartrate salt. Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with ninhydrin visualization .
Advanced Research Questions
Q. How can researchers reconcile contradictory pharmacokinetic data between animal models and human trials for (+)-Normetazocine hemitartrate?
Apply mixed-methods analysis :
- Quantitative : Compare AUC₀–t and Cₘₐₓ using species-specific allometric scaling (e.g., ¼ power law).
- Qualitative : Conduct in vitro hepatocyte metabolism studies to identify interspecies cytochrome P450 differences.
Use Bland-Altman plots to assess bias between datasets and ANCOVA to adjust for covariates like protein binding. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What strategies optimize chromatographic resolution of co-eluting degradation products in stability studies?
Perform Design of Experiments (DoE) to optimize:
- Mobile phase pH : Test 2.5–6.5 using ammonium formate buffers.
- Column temperature : 25–40°C.
- Gradient elution : 5–95% acetonitrile over 30 min.
Forced degradation under oxidative (3% H₂O₂), thermal (70°C), and photolytic (1.2 million lux-hours) conditions identifies critical peaks. Use QbD principles to define a design space with resolution > 2.0 between all peaks .
Q. How can batch-to-batch variability in (+)-Normetazocine hemitartrate synthesis be statistically mitigated?
Implement Multivariate Analysis (MVA) :
- PCA to identify critical process parameters (e.g., reaction time, catalyst loading).
- PLS regression to correlate raw material attributes (e.g., enantiomeric excess) with final product yield.
Establish Control Charts (e.g., X-bar and R charts) for intermediate purity checks. Use ANOVA to assess significance of variability sources (p < 0.05) .
Q. What methodological considerations apply when developing a stability-indicating assay for (+)-Normetazocine hemitartrate per ICH guidelines?
Validate parameters per ICH Q2(R1):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
